![molecular formula C15H27NO4 B2978098 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid CAS No. 2137780-07-3](/img/structure/B2978098.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid, has a CAS Number of 776330-72-4 . It has a molecular weight of 285.38 and its IUPAC name is 3-((tert-butoxycarbonyl)amino)-3-cycloheptylpropanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is stored at room temperature . and is in powder form .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Synthesis of β-alanine derivatives : A study by Arvanitis et al. (1998) outlines the enantioselective synthesis of 3-aminopropanoic acid derivatives, highlighting the use of tert-butyl bromoacetate for electrophilic attack and subsequent introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).
- Scalable synthesis of amino acid derivatives : Alonso et al. (2005) describe the scalable, enantioselective synthesis of 2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a process initiated from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
Structural and Conformational Analysis
- Polymorphic forms and peptide conformation : Gebreslasie et al. (2011) investigated the crystal structure of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, revealing insights into peptide conformations and hydrogen bonding in protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).
Peptide Mimetics and Drug Design
- Synthesis of constrained peptidomimetics : Mandal et al. (2005) reported the synthesis of diastereomers of tert-butoxycarbonyl-protected azabicycloalkane amino acids, contributing to the field of peptide-based drug discovery (Mandal et al., 2005).
- Designing anticancer agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showing potential in designing new anticancer agents (Kumar et al., 2009).
Chemical Synthesis and Catalysis
- N-tert-Butoxycarbonylation of amines : Heydari et al. (2007) demonstrated an efficient method for N-tert-butoxycarbonylation of amines, highlighting the use of tert-butyl dicarbonate and H3PW12O40 as a catalyst (Heydari et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMEQQSWCHOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-cycloheptylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)
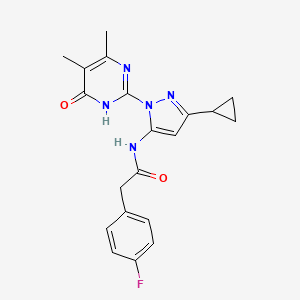
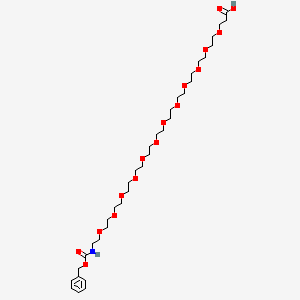
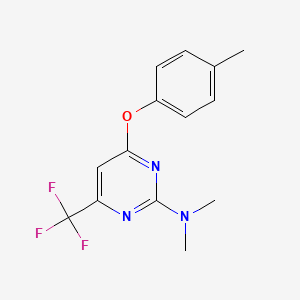
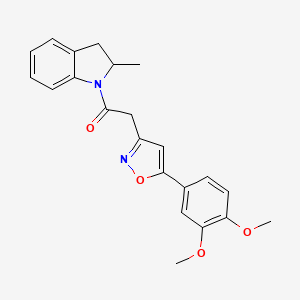
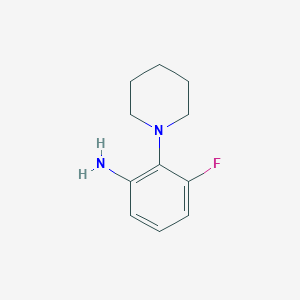
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
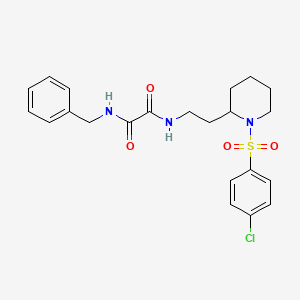
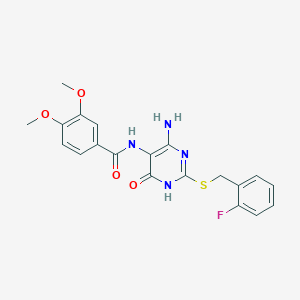
![Methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2978030.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
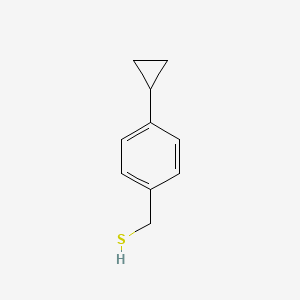
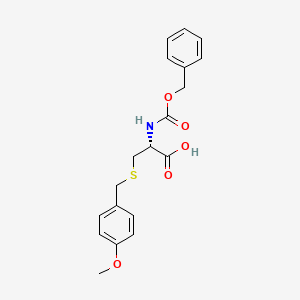
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)